molecular formula C15H11N7S B2850346 2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile CAS No. 1025609-88-4

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile

Cat. No.: B2850346
CAS No.: 1025609-88-4
M. Wt: 321.36
InChI Key: XEQOHXAFHVLBIB-ZHACJKMWSA-N
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Description

2-(2H-2,3,4,5-Tetraazolyl)-3-((4-(2-pyridylthio)phenyl)amino)prop-2-enenitrile is a useful research compound. Its molecular formula is C15H11N7S and its molecular weight is 321.36. The purity is usually 95%.
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Scientific Research Applications

Tricarbonylrhenium Complexes

Tricarbonylrhenium complexes derived from 2-pyridyl-1,2,3-triazole ligands exhibit significant influence on geometry and electronic properties due to the presence of substituted phenyl arms. These complexes have been explored for their potential in creating π-π interactions and affecting luminescence properties, hinting at applications in material science and photophysical studies Dalton transactions (2013).

Poly(p-benzamide)s Synthesis

Research on phenyl 4-((5′′-hexyl-2,2′-bithienyl)methyl)aminobenzoate and its derivatives for the synthesis of poly(p-benzamide)s highlights the manipulation of polymer properties through molecular design. These polymers demonstrate controlled polymerization and interesting photophysical properties due to π-stacked interactions between oligothiophene chromophores, suggesting their use in electronics and optoelectronics Polymer Journal (2013).

Quantum Mechanical and SERS Studies

Comprehensive studies on anastrozole-based triazole analogues and their graphene complexes through quantum mechanical and surface-enhanced Raman spectroscopy (SERS) have unveiled their structural, electronic, and optical properties. Such analyses indicate potential applications in designing photo-sensitizers for dye-sensitized solar cells (DSSC) and exploring interactions with graphene for enhanced physico-chemical properties Journal of Molecular Structure (2020).

Antimicrobial Activities of Heterocyclic Substances

The synthesis and antimicrobial evaluation of new heterocyclic compounds, including indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, reveal promising antimicrobial activities. Such studies underscore the potential of these compounds in developing new antimicrobial agents European journal of medicinal chemistry (2011).

Molecular Dynamics Simulation for Corrosion Inhibition

Investigations into the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron metal corrosion suggest their effectiveness in protecting metals. These findings are crucial for industrial applications, particularly in designing safer and more efficient corrosion inhibitors Journal of Molecular Liquids (2016).

Properties

IUPAC Name

(E)-3-(4-pyridin-2-ylsulfanylanilino)-2-(2H-tetrazol-5-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N7S/c16-9-11(15-19-21-22-20-15)10-18-12-4-6-13(7-5-12)23-14-3-1-2-8-17-14/h1-8,10,18H,(H,19,20,21,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQOHXAFHVLBIB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)NC=C(C#N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)SC2=CC=C(C=C2)N/C=C(\C#N)/C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.